molecular formula C12H12N2 B1328779 6,6'-Dimethyl-2,2'-bipyridine CAS No. 4411-80-7

6,6'-Dimethyl-2,2'-bipyridine

Cat. No. B1328779
CAS RN: 4411-80-7
M. Wt: 184.24 g/mol
InChI Key: OHJPGUSXUGHOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-Dimethyl-2,2'-bipyridine is a derivative of 2,2'-bipyridine where the hydrogen atoms at the 6 and 6' positions are replaced by methyl groups. This modification can influence the physical, chemical, and coordination properties of the bipyridine ligand, making it a subject of interest in various chemical research areas, including coordination chemistry and materials science.

Synthesis Analysis

The synthesis of 6,6'-dimethyl-2,2'-bipyridine derivatives often involves cross-coupling reactions. For instance, a scalable synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been achieved using modified Negishi cross-coupling conditions, starting from readily available 2-halopyridines . Another approach involves the Suzuki coupling of 6,6'-dibromo-2,2'-bipyridine with mesityl boronic acid to produce 6,6'-dimesityl-2,2'-bipyridine . These synthetic methods provide access to various substituted bipyridines, which can be further functionalized for different applications.

Molecular Structure Analysis

The molecular structure of 6,6'-dimethyl-2,2'-bipyridine derivatives has been elucidated using X-ray crystallography. For example, the crystal structures of various complexes, such as those with palladium(II) and platinum(II), have been determined, revealing details about C(sp3)–H and C(sp2)–H bond activations . The crystal structure of 6,6'-dimethylsulfinyl-2,2'-bipyridine has also been reported, showing the molecule consists of a bipyridine moiety substituted with dimethylsulfinyl groups . These structures often exhibit weak interactions, such as hydrogen bonds and π-π stacking, which influence the solid-state packing.

Chemical Reactions Analysis

6,6'-Dimethyl-2,2'-bipyridine and its derivatives participate in various chemical reactions, forming complexes with different metals. For instance, reactions with palladium(II) and platinum(II) can lead to the formation of both neutral and cationic adducts, as well as cyclometalated derivatives . The coordination behavior of these ligands with copper(I) has also been examined, showing potential for use in dye-sensitized solar cells (DSCs) . Additionally, the complexation studies of 3-amino-6,6'-dimethyl-2,2'-bipyridine with metals like Cd(II), Cu(I), and Zn(II) have been reported, providing insights into the coordination properties of these ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,6'-dimethyl-2,2'-bipyridine derivatives are influenced by their molecular structure. For example, the phase transitions and vibrations of complexes with chloranilic acid have been studied, revealing that the 6,6'-derivative undergoes a continuous phase transition . The crystal packing and interactions within the structures of these compounds have been analyzed using Hirshfeld surface analysis, highlighting the role of weak interactions in determining the solid-state properties . These properties are crucial for the application of these compounds in various fields, such as materials science and coordination chemistry.

Safety And Hazards

6,6’-Dimethyl-2,2’-bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

6,6’-Dimethyl-2,2’-bipyridine may be used in the synthesis of novel oligobipyridine ligands . It has potential applications in dye-sensitized solar cells (DSSCs) .

properties

IUPAC Name

2-methyl-6-(6-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJPGUSXUGHOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196041
Record name 2,2'-Bipyridine, 6,6'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dimethyl-2,2'-bipyridine

CAS RN

4411-80-7
Record name 6,6′-Dimethyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4411-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Bi-2-picoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4411-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bipyridine, 6,6'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-dimethyl-2,2'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,6'-BI-2-PICOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3HZ0ZAN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Dimethyl-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
6,6'-Dimethyl-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
6,6'-Dimethyl-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
6,6'-Dimethyl-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
6,6'-Dimethyl-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
6,6'-Dimethyl-2,2'-bipyridine

Citations

For This Compound
1,210
Citations
R Alizadeh, K Kalateh, Z Khoshtarkib… - … Section E: Structure …, 2009 - scripts.iucr.org
The complete molecule of the title compound, [ZnI2(C12H12N2)], is generated by crystallograpic twofold symmetry, with the ZnII atom lying on the rotation axis. The ZnII atom is …
Number of citations: 38 scripts.iucr.org
F Havas, N Leygue, M Danel, B Mestre, C Galaup… - Tetrahedron, 2009 - Elsevier
We describe an efficient and scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine starting from easily available substituted 2-halopyridines and based on the …
Number of citations: 48 www.sciencedirect.com
J Li, X Yang, Z Yu, GG Gurzadyan, M Cheng, F Zhang… - RSC …, 2017 - pubs.rsc.org
The [copper(6,6′-dimethyl-2,2′-bipyridine)2]2+/1+ ([Cu(dmbp)2]2+/1+) redox couple, which possesses a distorted tetragonal geometry of a Cu(I) complex crystal and a distorted …
Number of citations: 55 pubs.rsc.org
R Alizadeh, K Kalateh, A Ebadi, R Ahmadi… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, [ZnCl2(C12H12N2)], the complete molecule is generated by crystallographic mirror symmetry, with the Zn atom and both chloride ions lying on the reflecting plane…
Number of citations: 37 scripts.iucr.org
PJ Burke, DR McMillin, WR Robinson - Inorganic Chemistry, 1980 - ACS Publications
The crystal data for the title compound are space group P2,/c, Z= 4, a= 12.147 (4) Á, b= 21.984 (7) A, c= 9.018 (5) A,¡ 8= 95.326 (5), K= 2398.1 A3, and R= 6.9% for 1771 reflections. The …
Number of citations: 115 pubs.acs.org
S Itoh, N Kishikawa, T Suzuki, HD Takagi - Dalton Transactions, 2005 - pubs.rsc.org
[Cu(2,9-dimethyl-1,10-phenanthroline)2]2+ and [Cu(6,6′-dimethyl-2,2′-bipyridine)2]2+/+ complexes with no coordinated solvent molecule were synthesized and the crystal structures …
Number of citations: 32 pubs.rsc.org
N Akbarzadeh Torbati, AR Rezvani, N Safari… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, [CoCl2(C12H12N2)], the CoII atom is four-coordinated in a distorted tetrahedral geometry by two N atoms from a 6,6′-dimethyl-2,2′-bipyridine ligand and two …
Number of citations: 13 scripts.iucr.org
P Homanen, M Haukka, TA Pakkanen… - …, 1996 - ACS Publications
Ru(II) bipyridine complexes were synthesized and their spectroscopic properties studied. The replacement of 2,2‘-bipyridine (bpy) by 6,6‘-dimethyl-substituted 2,2‘-bipyridine (dmbpy) is …
Number of citations: 53 pubs.acs.org
R Alizadeh, Z Khoshtarkib, K Chegeni… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, [ZnBr2(C12H12N2)], the ZnII atom is four-coordinated in a distorted tetrahedral arrangement by an N,N′-bidentate 6,6′-dimethyl-2,2′-bipyridine ligand and two …
Number of citations: 19 scripts.iucr.org
TM Cassol, FWJ Demnitz, M Navarro, EA Neves - Tetrahedron Letters, 2000 - Elsevier
6-Bromopicoline can be reductively homocoupled to provide 6,6′-dimethyl-2,2′-bipyridine in high yield either by an Ni·bpy catalysed electrosynthesis or by a catalytic modification of …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.